molecular formula C14H22Cl2N2O6S4 B1668782 Clomethiazole edisylate CAS No. 1867-58-9

Clomethiazole edisylate

Cat. No. B1668782
CAS RN: 1867-58-9
M. Wt: 513.5 g/mol
InChI Key: DRSIVJKCYUTEEE-UHFFFAOYSA-N
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Description

Clomethiazole edisylate is a sedative and hypnotic . It is used for the management of restlessness and agitation in the elderly, short-term treatment of severe insomnia in the elderly, and treatment of alcohol withdrawal symptoms where close hospital supervision is also provided . It acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor .


Molecular Structure Analysis

The molecular formula of Clomethiazole edisylate is C14H22Cl2N2O6S4 . Its molecular weight is 513.5 g/mol . The InChI representation is InChI=1S/2C6H8ClNS.C2H6O6S2/c2*1-5-6 (2-3-7)9-4-8-5;3-9 (4,5)1-2-10 (6,7)8/h2*4H,2-3H2,1H3;1-2H2, (H,3,4,5) (H,6,7,8) .

Scientific Research Applications

Neuroprotection in Stroke

  • Neuroprotective Properties : Clomethiazole has shown neuroprotective properties in stroke patients, particularly in hemorrhagic stroke. It enhances GABA(A) receptor activity, potentially improving outcomes in stroke patients. A study reported its safety and comparable mortality rates to placebo in hemorrhagic stroke patients (Wahlgren et al., 2000).
  • Efficacy in Ischemic Stroke : In ischemic stroke, clomethiazole's effectiveness was evaluated, but no significant efficacy was observed compared to placebo. It was well-tolerated, with sedation as a common adverse event (Lyden et al., 2002).

Pharmacological Actions

  • Electrophysiological Actions : Clomethiazole directly activates GABA(A) currents and potentiates the action of GABA. This mechanism contributes to its neuroprotective properties (Nelson, Green, & Hainsworth, 2002).

Use in Coronary Artery Bypass Surgery

  • Effect on Cerebral Outcome : A study exploring the effect of clomethiazole on cerebral outcomes in coronary artery bypass surgery found no significant improvement in neuropsychological test scores, indicating limited effectiveness in this context (Kong et al., 2002).

Metabolism and Sedative Activity

  • Metabolism in Gerbils : Research on clomethiazole metabolism in gerbils suggested that its neuroprotective action is primarily due to the parent compound, while a metabolite contributes to its sedative activity (Green et al., 2000).

Impact on Sleep Patterns

  • Effects on Sleep : A study on healthy subjects indicated that clomethiazole has hypnotic and REM-suppressive effects on sleep, with a rebound phenomenon observed after discontinuation (Gann et al., 2005).

Safety and Pharmacokinetics

  • **Safety in StrokePatients**: The safety of clomethiazole in stroke patients was demonstrated, with sedation as the most common adverse event. Its use did not increase the risk of complications, making it a safe option for stroke patients in general, including those with large strokes (Wahlgren et al., 2000).
  • Pharmacokinetics in Liver Impairment : A study assessing the impact of liver impairment on clomethiazole elimination found a reduction in clearance in patients with moderate/severe liver impairment. This suggests a need for dosage adjustment in such patients, though sedation was not observed at investigated dose levels (Centerholt et al., 2003).

Safety And Hazards

Clomethiazole edisylate is harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work. Wear suitable gloves and eye/face protection .

properties

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8ClNS.C2H6O6S2/c2*1-5-6(2-3-7)9-4-8-5;3-9(4,5)1-2-10(6,7)8/h2*4H,2-3H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBVWRCFZCWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCl.CC1=C(SC=N1)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clomethiazole edisylate

CAS RN

1867-58-9
Record name Chlormethiazole edisylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane-1,2-disulphonic acid, compound with 5-(2-chloroethyl)-4-methylthiazole (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOMETHIAZOLE EDISYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22NJI0W1D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
EA Kowaluk, MS Roberts… - Journal of pharmaceutical …, 1984 - Wiley Online Library
… The dynamics of the interaction of clomethiazole edisylate (I) with … to loss from solutions of clomethiazole edisylate (I) in contact with … Keyphrases 0 Clomethiazole edisylate-dynamics of …
Number of citations: 16 onlinelibrary.wiley.com
AE Ratz, RG Schlienger, L Linder, W Langewitz… - Clinical …, 1999 - Elsevier
… Our results suggest that rectal administration of a single 600mg clomethiazole edisylate … The findings of our study indicate that a single rectal dose of 600 mg clomethiazole edisylate is …
Number of citations: 11 www.sciencedirect.com
DM Stresser, ES Perloff, AK Mason… - Drug Metabolism and …, 2016 - ASPET
… For this analysis, we assumed [I] increased linearly with dose, up to 384 mg CMZ, equivalent to two 300-mg capsules of clomethiazole edisylate. Although oral doses exceeding 2 g/day …
Number of citations: 18 dmd.aspetjournals.org
EA Kowaluk, MS Roberts, HD Blackburn… - American Journal of …, 1981 - academic.oup.com
… In the case of clomethiazole edisylate, the Viaflex bags and glass vials were first emptied of the 0.9% sodium chloride injection, then rinsed with distilled water and left to drain overnight. …
Number of citations: 104 academic.oup.com
EA Kowaluk, MS Roberts… - American Journal of …, 1982 - academic.oup.com
… It was found previously that a similar effect occurred when solutions of clornethiazole edisylate were stored in plastic infusion bags.ii This effect was attribu^d to clomethiazole edisylate …
Number of citations: 75 academic.oup.com
EA Kowaluk, MS Roberts… - American Journal of …, 1983 - academic.oup.com
… infusion solution of clomethiazole edisylate was used as received. Sufficient diazepam injection and radiolabeled [methyl-^H] diazepam solution® (9.0 X lO'S mg/ml, 4.09 X lO^ disinte…
Number of citations: 9 academic.oup.com
MG Lee - American Journal of Hospital Pharmacy, 1986 - academic.oup.com
Sorption of nitroglycerin, isosorbide dinitrate, diazepam, and clomethiazole edisylate (chlormethiazole) to polyvinyl chloride (PVC) iv administration sets with and without cellulose …
Number of citations: 28 academic.oup.com
PF D'Arcy - Drug intelligence & clinical pharmacy, 1983 - journals.sagepub.com
… Five of the drug products-clomethiazole edisylate, diazepam, hydralazine hydrochloride, thiopental sodium, and warfarin sodium-were lost from solution to a substantial extent after one …
Number of citations: 62 journals.sagepub.com
P Lyden, M Jacoby, J Schim, G Albers, P Mazzeo… - Neurology, 2001 - AAN Enterprises
… Visually indistinguishable 500-mL glass bottles containing either clomethiazole edisylate (8 mg/mL in 0.8% saline) or placebo (0.9% saline) were supplied. …
Number of citations: 96 n.neurology.org
MI Colado, E O'Shea, B Esteban, R Granados… - …, 1999 - Elsevier
Clomethiazole is an effective neuroprotective agent against the degeneration of 5-HT neurones that follows administration of 3,4-methylenedioxymethamphetamine (MDMA or ‘ecstasy’)…
Number of citations: 59 www.sciencedirect.com

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